Benzenemethanamine, 2-(ethylsulfonyl)-
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Overview
Description
Benzenemethanamine, 2-(ethylsulfonyl)- is a versatile chemical compound with the molecular formula C9H13NO2S and a molecular weight of 199.27 g/mol . This compound is known for its unique properties, making it valuable in various scientific research applications, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 2-(ethylsulfonyl)- typically involves the reaction of benzenemethanamine with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Benzenemethanamine, 2-(ethylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 2-(ethylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced derivatives.
Substitution: Substituted benzenemethanamine derivatives.
Scientific Research Applications
Benzenemethanamine, 2-(ethylsulfonyl)- is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 2-(ethylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The ethylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Benzenemethanamine, 2-(ethylsulfonyl)- can be compared with other similar compounds such as:
Benzenemethanamine: Lacks the ethylsulfonyl group, making it less reactive in certain chemical reactions.
Benzenemethanamine, 2-(methylsulfonyl)-: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group, leading to different reactivity and properties.
Benzenemethanamine, 2-(propylsulfonyl)-: Contains a propylsulfonyl group, which affects its chemical behavior and applications
Benzenemethanamine, 2-(ethylsulfonyl)- stands out due to its unique ethylsulfonyl group, which imparts distinct chemical properties and reactivity, making it valuable in various scientific research applications.
Properties
IUPAC Name |
(2-ethylsulfonylphenyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCIHLZCHAUXLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625814 |
Source
|
Record name | 1-[2-(Ethanesulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773045-56-0 |
Source
|
Record name | 1-[2-(Ethanesulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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